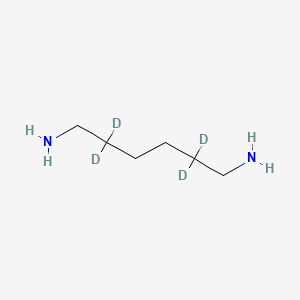

1,6-Diaminohexane-2,2,5,5-d4

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,5,5-tetradeuteriohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745695 | |

| Record name | (2,2,5,5-~2~H_4_)Hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-51-8 | |

| Record name | (2,2,5,5-~2~H_4_)Hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115797-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 1,6 Diaminohexane 2,2,5,5 D4

Established Approaches for Deuterium (B1214612) Labeling of Organic Molecules

The synthesis of deuterated compounds relies on a variety of established methods that facilitate the replacement of hydrogen atoms with deuterium. These techniques range from simple exchange reactions to complex multi-step syntheses involving deuterated precursors.

Hydrogen/Deuterium Exchange Reactions for C-D Bond Formation

Hydrogen/deuterium (H/D) exchange reactions are a direct method for introducing deuterium into organic molecules by replacing a C-H bond with a C-D bond. chemrxiv.orgmdpi.com These reactions are often catalyzed by acids or bases and typically use deuterium oxide (D₂O) as the deuterium source. chemrxiv.orgmdpi.com The efficiency of the exchange depends on the acidity of the C-H bond, with hydrogens adjacent to activating groups like carbonyls or aromatic rings being more readily exchanged. mdpi.com

Acid-catalyzed H/D exchange is commonly used for incorporating deuterium into aromatic systems. mdpi.com Base-catalyzed exchange, on the other hand, is effective for hydrogens alpha to a carbonyl group through keto-enol tautomerism. mdpi.com While these methods are straightforward, they can sometimes lack regioselectivity and may require harsh reaction conditions. chemrxiv.org

Utilization of Deuterated Precursors in Multi-Step Synthesis

A common and reliable strategy for preparing specifically labeled compounds like 1,6-diaminohexane-2,2,5,5-d4 involves a multi-step synthesis that starts with a commercially available or specially prepared deuterated precursor. rsc.orgbeilstein-journals.org This approach offers high regioselectivity, as the deuterium atoms are incorporated at defined positions in the starting material. For instance, the synthesis of deuterated amines and their hydrochlorides has been achieved using deuterated methylation reagents in multi-step sequences. researchgate.net

While this method provides excellent control over the location of the isotopic label, it can be more time-consuming and expensive due to the cost of deuterated starting materials and the number of synthetic steps involved. researchgate.netnih.gov An example of a potential precursor for this compound could be a deuterated adiponitrile (B1665535), which is then reduced to the corresponding diamine. google.com

Transition Metal-Catalyzed Deuteration in Diamine Systems

Transition metal catalysis has emerged as a powerful tool for the direct deuteration of C-H bonds, often under milder conditions than traditional H/D exchange reactions. thieme-connect.comthieme-connect.comresearchgate.net Catalysts based on iridium, rhodium, ruthenium, and palladium have been successfully employed for H/D exchange using D₂O or D₂ gas as the deuterium source. thieme-connect.comsnnu.edu.cn These methods can offer high levels of deuterium incorporation and, in some cases, excellent regioselectivity, often directed by a functional group within the substrate. snnu.edu.cn

For diamine systems, transition metal catalysts can facilitate deuteration at positions alpha to the nitrogen atom. mdpi.com For example, ruthenium complexes have been shown to catalyze the selective α-deuteration of aliphatic nitriles, which are precursors to amines. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity in the deuteration of diamines and their precursors. thieme-connect.com

Regioselective Deuteration Techniques for Specific Site Labeling in 1,6-Diaminohexane Analogs

Achieving regioselective deuteration is paramount for creating specifically labeled molecules like this compound. One of the most effective strategies is to utilize deuterated building blocks in a synthetic route where the positions of the deuterium atoms are predetermined. For the synthesis of this compound, a plausible approach involves the catalytic deuteration of adiponitrile at the 2 and 5 positions, followed by reduction of the nitrile groups. google.comnih.govresearchgate.net

Transition metal-catalyzed methods offer another avenue for regioselective deuteration. Directing groups on the substrate can guide the metal catalyst to a specific C-H bond, enabling selective deuterium incorporation. snnu.edu.cn For a molecule like 1,6-diaminohexane, the amine groups themselves could potentially direct a catalyst to the adjacent methylene (B1212753) groups. However, achieving selectivity for the 2 and 5 positions over the 1 and 6 positions would require a carefully designed catalytic system. A ruthenium-catalyzed approach has been reported for the regioselective deuteration of 1,6-hexamethylenediamine. researchgate.net

Electrochemical Approaches for C-D Bond Formation Relevant to Diamine Synthesis

Electrochemical methods are gaining traction as a sustainable and efficient way to form C-D bonds. rsc.org These techniques utilize an electric current to drive the deuteration reaction, often avoiding the need for harsh chemical reagents. rsc.org For the synthesis of deuterated amines, electrochemical reduction of imines or nitriles in the presence of a deuterium source like D₂O is a promising strategy.

For example, the electrocatalytic hydrogenation of adiponitrile to 1,6-hexamethylenediamine is a known industrial process. google.comresearchgate.net By adapting this process to use D₂O as the solvent and deuterium source, it may be possible to achieve the synthesis of this compound. nih.gov Electrochemical methods can offer high selectivity and efficiency, and the development of new electrocatalytic systems is an active area of research. beilstein-journals.orgacs.orgmdpi.com

Challenges and Advancements in High Deuterium Incorporation Efficiency for Amines

Achieving high levels of deuterium incorporation in amines presents several challenges. Back-exchange of the newly introduced deuterium with protium (B1232500) from the solvent or other sources can reduce the isotopic purity of the final product. mdpi.com Furthermore, some deuteration methods may lack the desired regioselectivity, leading to a mixture of isotopologues. The functional group tolerance of certain catalytic systems can also be a limitation, as the amine groups may interfere with the catalyst's activity.

Recent advancements are addressing these challenges. The development of more robust and selective catalysts, including those based on transition metals and enzymes, is improving the efficiency and selectivity of amine deuteration. researchgate.net Photoredox catalysis has also emerged as a powerful method for the deuteration of α-amino C(sp³)–H bonds with high efficiency. rsc.orgnih.gov Continuous-flow deuteration processes are also being explored to enhance isotopic purity and reaction efficiency. researchgate.net These advancements are paving the way for the synthesis of highly deuterated amines with greater precision and in higher yields. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 115797-51-8 | guidechem.com |

| Molecular Formula | C₆H₁₂D₄N₂ | guidechem.com |

| Molecular Weight | 120.23 g/mol | guidechem.com |

| Isotopic Purity | 98 atom % D | |

| Melting Point | 42-45 °C (lit.) | |

| Boiling Point | 204-205 °C (lit.) | |

| Flash Point | 81 °C (closed cup) | |

| Linear Formula | NH₂CH₂CD₂(CH₂)₂CD₂CH₂NH₂ |

Advanced Spectroscopic and Analytical Characterization of 1,6 Diaminohexane 2,2,5,5 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Structural Elucidation and Dynamics Studies

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. mdpi.com While proton (¹H) NMR provides information about the hydrogen atoms, ²H NMR offers complementary data on the deuterated sites. For 1,6-diaminohexane-2,2,5,5-d4, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at the 2 and 5 positions of the hexane (B92381) chain. The chemical shift and coupling patterns of these signals can confirm the successful and specific incorporation of deuterium.

Furthermore, ²H NMR is a powerful tool for studying molecular dynamics. The quadrupolar nature of the deuterium nucleus makes its relaxation properties highly sensitive to molecular motion. By analyzing the relaxation times (T1 and T2) of the deuterium signals, researchers can gain insights into the rotational and segmental dynamics of the molecule. For instance, in studies involving the binding of deuterated diamines to larger macromolecules, changes in the ²H NMR relaxation parameters can reveal information about the conformational changes and mobility of the diamine upon binding. diva-portal.org

Impact of Deuterium Labeling on Proton Nuclear Magnetic Resonance (¹H NMR) Spectra for Chemical Shift and Signal Intensity Analysis

The presence of deuterium in this compound has a notable impact on its ¹H NMR spectrum. The most obvious effect is the disappearance of the proton signals corresponding to the deuterated positions (2 and 5). This simplification of the spectrum can be highly advantageous in complex molecules, as it reduces signal overlap and facilitates the assignment of the remaining proton resonances.

The chemical shifts of the protons adjacent to the deuterated carbons can also be slightly altered due to the isotopic effect of deuterium. This can provide subtle but valuable structural information. Moreover, the integration of the remaining proton signals relative to an internal standard can be used to confirm the degree of deuteration at the specified positions. For the non-deuterated analogue, 1,6-hexanediamine (B7767898) dihydrochloride, the ¹H NMR spectrum in D₂O shows characteristic peaks at approximately 3.016 ppm, 1.694 ppm, and 1.436 ppm. chemicalbook.com In the case of this compound, the signals corresponding to the protons at the 2 and 5 positions would be absent.

| Position | ¹H Chemical Shift (ppm) in D₂O (for non-deuterated analog) | Expected Observation for this compound |

| C1, C6 (α-CH₂) | ~3.016 | Present |

| C3, C4 (β-CH₂) | ~1.436 | Present |

| C2, C5 (γ-CH₂) | ~1.694 | Absent |

| Note: Chemical shifts are approximate and can be influenced by solvent and concentration. chemicalbook.comwashington.edupaulussegroup.com |

Applications of Deuterium as a Solvent or Lock in NMR Spectroscopy for Enhanced Accuracy

Deuterated compounds, including deuterated solvents, play a crucial role in modern NMR spectroscopy for enhancing accuracy and stability. studymind.co.uk The deuterium signal of the solvent is used by the NMR spectrometer's "lock" system to maintain a constant magnetic field over time. cornell.eduualberta.ca This is essential for long experiments and for signal averaging, as it prevents signal broadening and distortion caused by magnetic field drift. cornell.edu

While this compound is primarily used as a labeled analyte or internal standard, the principle of using a deuterium signal for locking is fundamental to obtaining high-quality NMR data for this and other compounds. researchgate.net The use of deuterated solvents, which have had most of their hydrogen atoms replaced with deuterium, also prevents the large solvent signal from overwhelming the signals of the analyte. studymind.co.ukresearchgate.net

Isotope Labeling Strategies for NMR Studies of Complex Systems Incorporating Deuterated Diamines

Isotope labeling, particularly with deuterium, is a powerful strategy for studying complex biological systems by NMR. rsc.org Incorporating deuterated molecules like this compound into larger assemblies, such as protein-ligand complexes, can significantly simplify the resulting NMR spectra.

One common strategy is to use a deuterated ligand to study its interaction with a non-deuterated protein. In the ¹H NMR spectrum, only the signals from the protein would be observed, eliminating interference from the ligand. Conversely, by observing the ²H NMR spectrum, one can selectively study the bound ligand without interference from the protein's protons.

Another advanced technique is Stereo-Array Isotope Labeling (SAIL), which involves the stereoselective incorporation of ¹³C and ²H. cortecnet.com While typically applied to amino acids for studying large proteins, the principles of using selective deuteration to reduce spin diffusion and simplify spectra can be extended to studies involving deuterated diamines in complex environments. cortecnet.com These strategies are crucial for obtaining structural and dynamic information on large biomolecular systems. rsc.orgacs.org

Mass Spectrometry (MS) Applications of this compound as a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise measurements. scioninstruments.com this compound is an ideal SIL-IS for the quantification of its non-deuterated counterpart, 1,6-diaminohexane.

Mitigation of Ion Suppression and Matrix Effects in Quantitative LC-MS/MS Bioanalysis

A major challenge in LC-MS-based bioanalysis is the "matrix effect," where co-eluting components from a complex biological sample (like plasma or urine) can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. bohrium.comchromatographyonline.com This can significantly compromise the accuracy and reproducibility of the analysis. bohrium.com

By adding a known amount of this compound to the sample at the beginning of the sample preparation process, any variations in sample extraction, handling, and, most importantly, ionization efficiency will affect both the analyte and the internal standard to a similar extent. scioninstruments.comwuxiapptec.com Since the SIL-IS is chemically almost identical to the analyte, it will have a very similar retention time and experience the same matrix effects. myadlm.org

Enhancing Accuracy and Precision in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of stable isotope-labeled internal standards, such as this compound, is a cornerstone for achieving accurate and precise measurements. nih.gov These standards are nearly identical to the analyte of interest in their chemical and physical properties but have a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. scioninstruments.comsigmaaldrich.com This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can occur during sample preparation and analysis. wisdomlib.org Steps such as extraction, derivatization, and injection can introduce variability, which can be corrected for by adding a known amount of the internal standard to every sample, standard, and blank. scioninstruments.comtexilajournal.com Since the internal standard behaves almost identically to the analyte during these processes, any loss or variation in the analyte signal will be mirrored by a proportional change in the internal standard signal. scioninstruments.com This allows for the calculation of a response ratio (analyte signal / internal standard signal), which remains constant even if the absolute signal intensities fluctuate, thereby ensuring the accuracy and precision of the quantitative results. clearsynth.comtexilajournal.com

Deuterated standards are particularly effective in mitigating matrix effects, a common issue in complex samples where other compounds can suppress or enhance the ionization of the analyte. clearsynth.comscioninstruments.com By co-eluting with the analyte, the deuterated internal standard experiences the same matrix effects, and the use of the response ratio effectively cancels out these interferences. clearsynth.comtexilajournal.com

Table 1: Comparison of Analytical Performance With and Without a Deuterated Internal Standard

| Parameter | Without Internal Standard | With this compound |

| Accuracy | Prone to significant errors from sample loss and matrix effects. | High accuracy due to correction for procedural and matrix-induced variations. wisdomlib.org |

| Precision | Lower precision due to uncompensated variability in sample handling and instrument response. | High precision as the internal standard accounts for random errors. texilajournal.com |

| Matrix Effect | High susceptibility to ion suppression or enhancement, leading to biased results. scioninstruments.com | Minimized impact of matrix effects on quantitative results. clearsynth.com |

| Linearity | May be more difficult to achieve over a wide dynamic range. | Improved linearity of calibration curves. |

Analysis of Isotopic Interferences and Nonlinear Calibration Functionalities in Mass Spectrometry

While deuterated internal standards significantly improve quantitative analysis, it is crucial to consider potential isotopic interferences. nih.gov This "cross-talk" can occur when the natural isotopic abundance of the analyte contributes to the signal of the internal standard, or when the internal standard contains impurities of the non-labeled analyte. nih.govresearchgate.net This phenomenon is more pronounced for compounds with higher molecular weights or those containing elements with significant natural isotopes. nih.govresearchgate.net

Such isotopic interferences can lead to a nonlinear response in the calibration curve, especially at high analyte-to-internal standard concentration ratios. nih.govmsacl.org A standard linear regression model assumes no interference and can introduce bias in quantitative results if this assumption is violated. nih.govresearchgate.net

To address this, nonlinear calibration functions have been proposed. nih.gov These models incorporate experimentally determined constants to correct for the contribution of the analyte's isotopes to the internal standard's signal and vice versa. nih.govresearchgate.net This approach provides a more accurate fit for the calibration data and improves the reliability of the quantitative results, especially when dealing with wide dynamic ranges. nih.govchromforum.org In some cases, a quadratic regression model can also be applied to better fit the non-linear data. chromforum.org

Table 2: Factors Contributing to Nonlinearity in Mass Spectrometry Calibration

| Factor | Description |

| Isotopic Interference | The natural isotopes of the analyte contribute to the signal of the deuterated internal standard. nih.gov |

| High Analyte Concentration | At high concentrations, the contribution from natural isotopes becomes more significant, leading to a non-linear response. nih.govchromforum.org |

| Internal Standard Purity | The presence of the unlabeled analyte as an impurity in the internal standard can cause interference. nih.gov |

| Detector Saturation | At very high concentrations, the detector response may become non-linear. |

Hydrogen-Deuterium Scrambling (HDS) Studies Coupled with LC-MS for Metabolite Identification

Hydrogen-Deuterium Scrambling (HDS) refers to the unintentional migration of deuterium atoms on a molecule, particularly during mass spectrometric analysis. cerilliant.comnih.gov While often seen as a complication, HDS can be harnessed as a tool for structural elucidation, especially in metabolite identification. nih.gov

In the context of this compound, HDS studies coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information. When a molecule containing deuterium, like this compound, is subjected to collision-induced dissociation (CID) in the mass spectrometer, the deuterium atoms can "scramble" or exchange positions with hydrogen atoms. nih.govnih.gov The pattern and extent of this scrambling can reveal information about the structure and the number of exchangeable hydrogens in a metabolite. nih.gov

A specific application involves chemical isotope labeling where a deuterated reagent is used to tag a specific functional group in a metabolite. For instance, a deuterated labeling agent can be used to target amine groups. nih.gov When the labeled metabolite is analyzed by LC-MS/MS, the resulting HDS pattern can help distinguish between isomers that have the same molecular formula but different arrangements of functional groups. nih.gov This technique has been shown to significantly reduce the number of potential candidates for an unknown metabolite identified through database searches, thereby streamlining the identification process. nih.gov

Table 3: Application of HDS in Metabolite Identification

| Step | Description |

| Labeling | A deuterated labeling agent, conceptually similar in application to this compound's principle of isotopic distinction, is reacted with a sample containing unknown metabolites. nih.gov |

| LC Separation | The labeled metabolites are separated using liquid chromatography. |

| MS/MS Analysis | The separated, labeled metabolites are subjected to collision-induced dissociation (CID), inducing Hydrogen-Deuterium Scrambling. nih.gov |

| Data Analysis | The fragmentation patterns and the extent of HDS are analyzed to deduce structural information, such as the number of labile hydrogens, which helps in differentiating between isomeric structures. nih.gov |

Mechanistic and Kinetic Isotope Effect Studies Involving 1,6 Diaminohexane 2,2,5,5 D4

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is typically expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH), i.e., KIE = kL/kH. wikipedia.org The underlying principle of the KIE lies in the quantum mechanical concept of zero-point energy (ZPE). numberanalytics.comnumberanalytics.com A chemical bond is not static but vibrates, and its lowest possible vibrational energy state is its ZPE. Because deuterium (B1214612) is twice as massive as protium (B1232500) (hydrogen), a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. rsc.org

To break a bond, sufficient energy must be supplied to overcome the activation energy barrier, which includes the ZPE. Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state where the bond is partially or fully broken. wikipedia.org This results in a slower reaction rate for the deuterated compound compared to the non-deuterated one, leading to a "normal" KIE (kH/kD > 1). princeton.educsbsju.edu The magnitude of this effect provides invaluable information about the rate-determining step of a reaction. A significant KIE suggests that the C-H bond is being broken in the slowest, rate-limiting step. numberanalytics.com Conversely, the absence of a KIE (kH/kD ≈ 1) often implies that C-H bond cleavage occurs in a fast step before or after the rate-determining step. libretexts.org

Primary and Secondary Kinetic Isotope Effects of Deuterium Substitution on Reaction Rates

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken in the rate-determining step. libretexts.org

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the isotopically labeled bond is itself broken or formed during the rate-determining step. libretexts.org For deuterium substitution, these effects are the most significant, with kH/kD values typically ranging from 1 to 8, and in some cases involving quantum tunneling, even higher. libretexts.orgcsbsju.edu The theoretical maximum for a C-H/C-D KIE at room temperature, based solely on the difference in ZPE, is approximately 7. princeton.edu The magnitude of the PKIE can provide details about the transition state; for instance, a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor often exhibits the largest KIE. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution occurs at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs, with typical kH/kD values per deuterium atom ranging from about 0.8 to 1.4. princeton.edu SKIEs are further classified based on their proximity to the reaction center:

α-secondary KIEs occur when the isotope is attached to the carbon atom undergoing a change in hybridization (e.g., from sp3 to sp2).

β-secondary KIEs are observed when the substitution is on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond's sigma electrons help stabilize an adjacent developing positive charge or empty p-orbital. libretexts.org

Despite their smaller magnitude, SKIEs are powerful probes for distinguishing between reaction mechanisms, such as SN1 and SN2 reactions. wikipedia.org

Application of 1,6-Diaminohexane-2,2,5,5-d4 as a Mechanistic Probe in Chemical Reactions

While specific published studies detailing the use of this compound as a mechanistic probe are not prevalent in the searched literature, its structure lends itself to investigating a variety of reactions common to amines and alkyl chains. Deuterated diamines and related compounds are used to elucidate reaction mechanisms, particularly in enzyme-catalyzed reactions and industrial processes. researchgate.netresearchgate.net

For example, in the oxidation of amines, a key mechanistic question is whether the C-H bond cleavage is the rate-determining step. If an enzyme were to oxidize 1,6-diaminohexane at the C-2 position, a significant primary KIE would be expected when using this compound. This would indicate that the abstraction of a hydrogen atom (or hydride) from C-2 is the slow step. A study on diamine oxidase, for instance, utilized [2,2,5,5-2H4]-1,6-hexanediamine to probe its mechanism. gla.ac.uk

Furthermore, in reactions involving the amino groups, such as N-alkylation or condensation reactions, the deuterium atoms at the C-2 and C-5 positions would be expected to exert β-secondary KIEs. The magnitude of these SKIEs could provide information on the degree of positive charge development on the nitrogen atoms or adjacent carbons in the transition state. For instance, a study on the anilinolysis of phosphonochloridothioates observed both primary and secondary KIEs by using deuterated aniline (B41778) nucleophiles, allowing for a detailed mechanistic proposal that changed depending on the electronic nature of the nucleophile. rsc.org

Below is an interactive table illustrating hypothetical KIE values for reactions involving 1,6-diaminohexane and how they might be interpreted.

| Reaction Type at C-2 | Assumed Rate-Determining Step | Expected kH/kD for this compound | Mechanistic Implication |

| C-H Oxidation | C-H bond cleavage | ~5-7 | C-H bond breaking is rate-limiting (Primary KIE). |

| N-Alkylation | Nucleophilic attack by Nitrogen | ~1.05-1.15 | Small effect due to hyperconjugation changes (β-Secondary KIE). |

| Elimination (forming C1=C2 double bond) | C-H bond cleavage at C-2 | ~4-6 | C-H bond breaking is rate-limiting (Primary KIE). |

| Elimination (forming C1=C2 double bond) | Leaving group departure at C-1 | ~1.10-1.20 | Rehybridization at C-2 from sp3 to sp2 (α-Secondary KIE). |

Deuterium Kinetic Isotope Effects in Thermal Isomerization and Other Organic Transformations

Deuterium KIEs are widely employed to understand the mechanisms of thermal rearrangements and other organic reactions. In thermal isomerization reactions, such as sigmatropic shifts or electrocyclic ring-openings, the movement of hydrogen is often a central feature.

A study on the thermal isomerization of cis,cis-1,3,5-octatriene found primary deuterium KIEs of 6.4-7.7, indicating that the C-H bond is breaking in a nearly linear transition state during the rate-determining libretexts.orgrsc.org sigmatropic shift. osti.gov In another example, the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene (B162279) was investigated using specifically deuterated analogs, including 2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene. acs.orgnih.gov The observed KIE per deuterium atom was small (kH/kD ≈ 1.04), which allowed researchers to rule out a mechanism involving a libretexts.orgnumberanalytics.com hydrogen shift and instead support a direct disrotatory ring-opening pathway. acs.orgnih.gov

Even small KIEs can be mechanistically informative. The thermal isomerization of a photo-colored cis-keto species of N-salicylideneaniline showed a kH/kD of 2.1 upon deuteration of the hydroxyl group, confirming that a proton transfer was part of the isomerization mechanism, even in the solid state. rsc.org Studies on the free-radical isomerization of acetals also demonstrated a significant KIE of 4.0-4.5 when the hydrogen on the carbon between the two oxygen atoms was replaced by deuterium, indicating that cleavage of this C-H bond was the rate-limiting step.

Influence of Deuterium Substitution on Vibrational Frequencies and Transition State Energetics

The substitution of hydrogen with deuterium has a direct and predictable impact on molecular vibrational frequencies. ajchem-a.com As dictated by Hooke's Law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Since deuterium doubles the mass of the hydrogen atom, the reduced mass of a C-D bond is greater than that of a C-H bond. libretexts.org This increased mass leads to a lower vibrational frequency (a redshift in the vibrational spectrum). ajchem-a.com For example, a typical C-H stretching frequency is around 2900 cm⁻¹, while the corresponding C-D stretch is found at a much lower frequency, around 2100 cm⁻¹. princeton.edu

This change in vibrational frequency is the direct cause of the difference in zero-point energy (ZPE) between C-H and C-D bonds. rsc.org The ZPE is the lowest possible energy a bond can have (at n=0 vibrational level) and is equal to ½hν, where h is Planck's constant and ν is the vibrational frequency. The lower frequency of the C-D bond results in a lower ZPE. princeton.edu The difference in ZPE between a C-H and C-D bond is approximately 1.2-1.5 kcal/mol. rsc.org

In a reaction where a C-H bond is broken, the stretching vibration of the reactant is converted into a translational motion along the reaction coordinate in the transition state. princeton.edu This means the ZPE associated with that bond is lost. Because the C-D bond has a lower initial ZPE, more energy is required to reach the transition state compared to the C-H bond, resulting in a higher activation energy for the deuterated molecule and a slower reaction rate. wikipedia.org The energetics of the transition state are thus directly influenced by isotopic substitution, and the magnitude of the KIE reflects the changes in vibrational frequencies between the ground state and the transition state. csbsju.edu

The table below shows typical vibrational frequencies for C-H and C-D bonds and the resulting ZPE difference.

| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |

| C-H Stretch | ~2900 | ~4.15 |

| C-D Stretch | ~2100 | ~3.00 |

| Difference | ~800 | ~1.15 |

Data sourced from general principles outlined in cited literature. princeton.edu

Solvent Isotope Effects in Mechanistic Investigations with Deuterated Analogs

When a reaction is performed in a deuterated solvent, such as heavy water (D₂O) instead of H₂O, a solvent isotope effect (SIE) can be observed. chem-station.com These effects can provide crucial mechanistic information, especially when combined with substrate isotope effects using compounds like this compound. nih.gov

SIEs can arise from several factors:

Primary Effect: The solvent may act as a reactant, donating a proton (or deuteron) in the rate-determining step. libretexts.org

Equilibrium Effect: A rapid pre-equilibrium involving the solvent can shift due to the different acidities of H₃O⁺ versus D₃O⁺. D₃O⁺ is a weaker acid than H₃O⁺, which can lead to inverse solvent isotope effects (kH₂O/kD₂O < 1). chem-station.comnist.gov

Secondary Effect: The solvation of reactants and the transition state can differ between the protic and deuterated solvent, altering their relative energies. nist.gov

Combining substrate and solvent KIEs is a powerful technique for dissecting complex reaction mechanisms, particularly in enzyme catalysis. nih.govmst.edu For example, in an enzyme-catalyzed oxidation of an amine, if both a substrate KIE (using the deuterated diamine) and a solvent KIE are observed, it suggests a concerted mechanism where a proton is transferred from the nitrogen to a basic residue (or solvent) at the same time as a hydride is transferred from the carbon. nih.gov If the substrate KIE disappears or changes significantly in D₂O, it may indicate a stepwise mechanism where proton transfer and C-H bond cleavage occur in separate steps. nih.gov A study on the enzyme proline dehydrogenase, for instance, used this combined approach to establish that deprotonation of the substrate precedes hydride transfer. nih.gov

Advanced Research Applications of 1,6 Diaminohexane 2,2,5,5 D4

Utilization in Polymerization Mechanistic Studies

The substitution of hydrogen with deuterium (B1214612) in 1,6-diaminohexane provides a subtle but detectable mass change, allowing researchers to trace the molecule's fate during polymerization reactions without significantly altering its chemical reactivity. This isotopic labeling is a key technique for investigating reaction mechanisms and kinetics. symeres.com

Investigation of Monomer Incorporation and Reaction Pathways in Polyamide Synthesis (e.g., Nylon 66)

1,6-Diaminohexane is a fundamental monomer in the synthesis of polyamide 6,6, commonly known as nylon 66. chemguide.co.uklibretexts.org The synthesis involves a condensation polymerization with a dicarboxylic acid, typically adipic acid, where molecules of water are eliminated as the monomers link together. chemguide.co.uklibretexts.org In laboratory settings, the reaction can also be performed using an acyl chloride, such as adipoyl chloride, which results in the loss of hydrogen chloride instead of water. chemguide.co.uklibretexts.org

Exploration of Cross-Linking Mechanisms in Epoxy Resins

Epoxy resins are thermosetting polymers that form a rigid, three-dimensional network upon curing, a process that involves cross-linking with a hardener. wiley-vch.de Aliphatic amines, including 1,6-diaminohexane, are common curing agents for epoxy resins. cnrs.fr The reaction involves the opening of the epoxy ring by the amine groups, leading to the formation of a cross-linked structure. wiley-vch.de

The use of 1,6-Diaminohexane-2,2,5,5-d4 as a curing agent enables the study of the cross-linking mechanism in detail. By analyzing the resulting polymer network, scientists can determine the reactivity of the primary amine groups and how they contribute to the network's formation. This information is crucial for understanding the structure-property relationships in epoxy resins and for designing materials with specific mechanical and thermal properties. The concentration of the amine curing agent can be varied to control the crosslink density of the resulting resin. cnrs.fr

Studies on the Formation of Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. Aliphatic diamines like 1,6-diaminohexane can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional structures. mdpi.com The interaction of 1,6-diaminohexane with metal carboxylates has been shown to yield coordination polymers. mdpi.com

Employing this compound in the synthesis of coordination polymers allows for a deeper understanding of their formation and structure. Deuterium labeling can aid in the characterization of the polymer structure using techniques like neutron diffraction. It can also be used in spectroscopic studies to probe the coordination environment of the diamine ligand and to study the dynamics of the polymer framework. rsc.org

Potential for Tracing Polymerization Intermediates and Kinetics with Deuterium Labeling

Deuterium labeling is a powerful method for studying the kinetics of chemical reactions. symeres.com The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction. acs.org In polymerization, this compound can be used to trace the formation of intermediates and to measure the rates of various steps in the polymerization process. nih.govbiorxiv.org

By monitoring the incorporation of the deuterated monomer over time, researchers can determine the rate of polymerization and gain insights into the reaction kinetics. plos.org This approach is applicable to various polymerization techniques where 1,6-diaminohexane is used, helping to optimize reaction conditions and to better control the properties of the final polymer.

Role as an Internal Standard in Metabolomics and Proteomics Research

In analytical chemistry, particularly in mass spectrometry-based techniques, internal standards are essential for accurate and precise quantification. scioninstruments.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts but are distinguishable by their mass. scioninstruments.comscioninstruments.com

Quantitative Analysis of Metabolites and Proteins in Complex Biological Matrices

Metabolomics and proteomics are large-scale studies of small molecules (metabolites) and proteins, respectively, within biological systems. Accurate quantification of these molecules is crucial for understanding biological processes and for biomarker discovery. Biological samples, such as blood or tissue, are complex matrices that can interfere with the analytical measurement, a phenomenon known as the matrix effect. clearsynth.com

Using a deuterated internal standard like this compound can help to correct for these matrix effects and other sources of variability during sample preparation and analysis. clearsynth.com The internal standard is added at a known concentration to the sample at an early stage. scioninstruments.com Since the deuterated standard behaves almost identically to the analyte of interest (the non-deuterated form), any loss of analyte during sample processing or any variation in instrument response will affect both the analyte and the internal standard to the same extent. scioninstruments.com By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved. clearsynth.com

This is particularly relevant in quantitative proteomics, where stable isotope-labeled peptides are used as internal standards for the absolute quantification of specific target peptides in complex samples. thermofisher.com Similarly, in metabolomics, deuterated standards are used to accurately measure the concentration of metabolites. bevital.no Although 1,6-diaminohexane itself is not a naturally occurring metabolite in humans, it can be found in individuals exposed to it and is considered part of the human exposome. hmdb.ca Therefore, this compound could be used as an internal standard for the quantification of 1,6-diaminohexane exposure.

Tracking Metabolic Pathways and Molecular Interactions

Isotopic labeling is a fundamental technique used to trace the path of a molecule through a complex biological system, such as a metabolic pathway. wikipedia.org By introducing this compound into a biological system, scientists can monitor its journey and transformations. The deuterium atoms act as a stable, heavy tag that does not perturb the chemical behavior of the molecule but makes it distinguishable by analytical instruments. nih.gov

Researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to separate metabolites from a biological sample and identify those containing the deuterium label. resolvemass.ca This allows for the unambiguous identification of molecules derived from the original deuterated compound. This method is invaluable for mapping how a compound is absorbed, distributed, metabolized, and excreted (ADME studies). The known metabolic pathways of the parent compound, 1,6-diaminohexane, can be investigated in greater detail, confirming the roles of specific enzymes like aminases and oxidases. researchgate.net By observing which metabolic products retain the deuterium label, researchers can gain insights into the specific biochemical reactions the molecule undergoes. wikipedia.orgclearsynth.com

Table 1: Analytical Techniques for Metabolic Tracking of Deuterated Compounds

| Analytical Technique | Principle of Detection | Information Gained |

| Mass Spectrometry (MS) | Detects the mass-to-charge ratio of ions. The M+4 mass shift of this compound makes it and its metabolites clearly distinguishable from their unlabeled counterparts. sigmaaldrich.com | Identification and quantification of metabolites, elucidation of metabolic pathways, and pharmacokinetic analysis. resolvemass.caclearsynth.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. Deuterium has a different gyromagnetic ratio than protium (B1232500) (hydrogen-1), altering the NMR spectrum. | Determination of the specific location of the deuterium label within a metabolite, providing detailed mechanistic information about bond breaking and formation. |

Fundamental Research in Organic and Biochemical Reaction Systems

In the study of reaction mechanisms, deuterated compounds serve as critical probes to understand the intricate steps of chemical transformations.

Investigation of Amination Reactions and Derivatives

1,6-Diaminohexane is a versatile building block in organic synthesis, frequently used in amination reactions to create new molecules. solubilityofthings.com For example, it undergoes reductive amination with carbohydrates to form bolaform amphiphiles or is used to modify polymer surfaces. rug.nl

Using this compound in these reactions allows chemists to investigate the reaction mechanism through a phenomenon known as the kinetic isotope effect (KIE). If a carbon-hydrogen bond at the 2 or 5 position is broken during the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound compared to the non-labeled version. Observing a KIE provides strong evidence for the involvement of that specific C-H bond in the reaction mechanism. Furthermore, analyzing the final products with mass spectrometry can confirm whether the deuterium atoms have been retained or lost, providing clear evidence of the molecule's fate during the reaction. researchgate.netosti.gov

Table 2: Research Findings from Amination Reactions with 1,6-Diaminohexane

| Reaction Type | Reactants | Product Type | Mechanistic Insight from Deuteration |

| Reductive Amination | 1,6-Diaminohexane, D-glucose | Bolaform amphiphile | Tracking the deuterium label helps confirm the reaction pathway and identify potential intermediates, such as glycosylamines. |

| Surface Modification | 1,6-Diaminohexane, Epoxy-functionalized copolymer | Aminated polymer resin | The deuterium label can be used to quantify the extent of surface modification and study the stability of the linkage. rug.nl |

| Cyclization | 1,6-Diaminohexane (catalyzed) | Azepane | Using a deuterated version would help elucidate the mechanism of the intramolecular cyclization and deamination process. researchgate.net |

Deuterium Labeling for Studying Biomolecular Structure and Interactions

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the higher-order structure and dynamics of proteins. nih.govacs.org The method relies on the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent. acs.org The rate of this exchange provides information on the solvent accessibility and hydrogen bonding of different regions of the protein, revealing details about its conformation. nih.gov

While D₂O is the most common source of deuterium for these experiments, introducing a deuterated ligand like this compound can be used to map binding sites and understand conformational changes that occur upon ligand binding. When the deuterated diamine binds to a protein, it may protect certain regions of the protein from deuterium exchange or induce conformational changes that alter the exchange rates in other areas. These changes are precisely measured by mass spectrometry, allowing researchers to identify the binding interface and allosteric effects. acs.orgacs.org The unique mass of the deuterated ligand also allows for its direct detection within a protein-ligand complex, confirming the interaction. spectroscopyonline.com

Table 3: Principles of Deuterium Labeling in Biomolecular Structural Analysis

| Application | Principle | Analytical Method | Key Finding |

| Conformational Analysis | Amide protons in flexible or solvent-exposed regions of a protein exchange more rapidly with deuterium than those in structured, buried regions. nih.gov | HDX-MS | Mapping of protein secondary structure, identification of flexible loops, and characterization of protein folding pathways. acs.org |

| Interaction Mapping | Binding of a ligand (e.g., this compound) to a protein can alter the deuterium exchange rates in and around the binding site. nih.gov | HDX-MS | Identification of protein-ligand binding sites and characterization of binding-induced conformational changes. acs.org |

| Internal Standard | A deuterated compound serves as a reference point in quantitative mass spectrometry experiments. clearsynth.com | MS | Accurate quantification of protein-ligand binding affinity and stoichiometry. |

Applications in Environmental Research for Tracing Pollutants and Chemical Fate

The quantitative analysis of pollutants in complex environmental samples like soil, sediment, or water is a significant challenge due to the presence of interfering substances known as matrix effects. clearsynth.com Deuterated compounds such as this compound are exceptionally useful as internal standards to overcome these challenges. mdpi.comastm.org

1,6-diaminohexane is an industrial chemical used extensively in the production of nylon and other polymers. wikipedia.org Its presence in the environment is a subject of monitoring. To accurately quantify the concentration of 1,6-diaminohexane in an environmental sample, a known amount of this compound is added to the sample at the beginning of the analytical process. lookchem.com Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample extraction, cleanup, and analysis. mdpi.comscioninstruments.com However, it is easily distinguished by its higher mass in a mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, analysts can calculate the precise concentration of the pollutant, correcting for any material lost during sample preparation or signal suppression/enhancement during analysis. clearsynth.commdpi.com This approach significantly improves the accuracy and reliability of environmental testing data.

Table 4: Hypothetical Use of this compound in Environmental Analysis

| Parameter | Description |

| Target Analyte | 1,6-Diaminohexane |

| Internal Standard | This compound |

| Sample Matrix | Industrial wastewater |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Procedure | 1. A precise amount (e.g., 50 ng) of the deuterated internal standard is added to a 1 L water sample. 2. The sample undergoes liquid-liquid extraction to isolate the amines. 3. The extract is concentrated and injected into the GC-MS. |

| Quantification | The ratio of the MS signal of 1,6-diaminohexane to the MS signal of the deuterated standard is used to calculate the exact concentration of the pollutant in the original water sample, compensating for any analyte loss during extraction. mdpi.com |

Computational Chemistry and Theoretical Modeling of Deuterated Diamine Systems

Quantum Chemical Calculations for Isotope Effects and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting how isotopic substitution affects a molecule's properties. acs.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which various properties can be derived.

The primary influence of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) is the change in mass, which significantly affects the vibrational modes of the molecule. The C-D bond has a lower zero-point vibrational energy and a lower vibrational frequency than the corresponding C-H bond. This difference can be precisely calculated using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p). derpharmachemica.comrsc.org By computing the harmonic vibrational frequencies for both 1,6-diaminohexane and 1,6-Diaminohexane-2,2,5,5-d4, a direct comparison of their theoretical infrared (IR) and Raman spectra can be made. The most pronounced differences are expected in the C-H and C-D stretching and bending regions.

These vibrational changes also lead to secondary geometric isotope effects, where minor changes in bond lengths and angles occur throughout the molecule to accommodate the altered vibrational landscape. arxiv.org Furthermore, these methods can predict deuterium isotope effects on NMR chemical shifts. mdpi.com The altered vibrational averaging of the molecular geometry and electronic environment around a nucleus upon deuteration leads to small but measurable changes in its magnetic shielding. Calculations using the Gauge-Including Atomic Orbital (GIAO) approach can forecast these shifts, providing a powerful tool for structural confirmation. mdpi.com

To illustrate the expected outcomes of such calculations, the following table presents hypothetical data comparing the calculated vibrational frequencies for key modes in standard and deuterated 1,6-diaminohexane.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Non-deuterated | Calculated Frequency (cm⁻¹) - Deuterated (this compound) | Expected Shift (cm⁻¹) |

|---|---|---|---|

| Symmetric C-H Stretch (at C2/C5) | ~2930 | - | - |

| Symmetric C-D Stretch (at C2/C5) | - | ~2140 | ~ -790 |

| Asymmetric C-H Stretch (at C2/C5) | ~2985 | - | - |

| Asymmetric C-D Stretch (at C2/C5) | - | ~2200 | ~ -785 |

| CH₂ Scissoring (at C2/C5) | ~1465 | - | - |

| CD₂ Scissoring (at C2/C5) | - | ~1055 | ~ -410 |

Molecular Dynamics Simulations to Understand Deuterium's Influence on Molecular Behavior

While quantum chemical calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. For this compound, MD simulations can elucidate how the increased mass at the 2 and 5 positions influences the molecule's conformational dynamics, flexibility, and interactions with its environment.

In an MD simulation, the forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By running simulations for both the deuterated and non-deuterated species, one can compare key dynamical properties. For instance, the flexibility of the hexamethylene chain may be subtly altered. The heavier CD₂ groups would exhibit slightly slower dynamics compared to the CH₂ groups, which could influence the rate of conformational transitions (e.g., gauche-to-anti) along the carbon backbone.

MD simulations are particularly powerful for studying condensed-phase systems. When simulating this compound in an aqueous solution, it is possible to analyze the structure and dynamics of water molecules surrounding the diamine. Properties such as radial distribution functions (RDFs) between the amine groups and water, and the residence time of water in the solvation shell, can reveal whether deuteration has a discernible effect on hydrogen bonding interactions. While the deuteration is on the carbon backbone and not the amine groups, subtle electronic and steric changes could indirectly influence solvation.

The table below outlines key parameters that would be analyzed in a comparative MD study and the potential influence of deuteration.

| Analyzed Parameter | Simulation Output | Potential Influence of Deuteration |

|---|---|---|

| Conformational Dynamics | Dihedral angle time series | Slightly reduced frequency of gauche-anti transitions in the C1-C2-C3-C4 and C3-C4-C5-C6 segments. |

| Molecular Flexibility | Root-mean-square fluctuation (RMSF) per atom | Lower RMSF for atoms C2, C5, and attached deuterium atoms compared to their protium counterparts. |

| Solvation Structure | Radial Distribution Functions (RDFs) | Minimal expected change in RDFs for N-H···OH₂ hydrogen bonds, as deuteration is remote from the amine groups. |

| Translational Motion | Diffusion coefficient | Slightly lower self-diffusion coefficient due to the increased molecular mass. |

Theoretical Predictions of Deuteration Effects on Reaction Pathways and Energetics

One of the most significant consequences of isotopic substitution is the kinetic isotope effect (KIE), where the rate of a chemical reaction changes when an atom in a reactive site is replaced by one of its isotopes. unam.mx The C-D bond is stronger and requires more energy to break than a C-H bond due to its lower zero-point energy. nih.gov Theoretical calculations can quantify this effect and predict how the deuteration in this compound will influence its reactivity.

Using DFT, one can model the reaction pathway for a process involving the C-H bonds at the C2 or C5 positions, such as enzymatic oxidation or radical abstraction. By calculating the potential energy surface for the reaction, it is possible to identify the transition state (the highest energy point along the reaction coordinate) and determine the activation energy (Ea). This calculation can be performed for both the non-deuterated and the deuterated molecule.

If the cleavage of a C-H bond at the C2 or C5 position is the rate-determining step of the reaction, the calculated activation energy for the deuterated compound (involving C-D bond cleavage) will be higher than for the non-deuterated compound. This leads to a predicted KIE (kH/kD) greater than 1, indicating a slower reaction rate for the deuterated species. nih.govsnnu.edu.cn Computational studies can thus predict which metabolic pathways might be slowed by this specific deuteration, a strategy often employed in drug design to improve pharmacokinetic profiles. nih.govresearchgate.net For example, if cytochrome P450-mediated hydroxylation occurs at the C2 position, deuteration at this site would be expected to retard this metabolic process.

A hypothetical comparison of calculated activation energies for a C-H/C-D bond cleavage reaction is shown in the table below.

| Reaction | Reactant | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Effect on Rate |

|---|---|---|---|

| Hypothetical C-H/C-D bond abstraction at C2 | 1,6-Diaminohexane | Ea(H) | Baseline Rate |

| This compound | Ea(D) | Slower Rate (since Ea(D) > Ea(H)) |

Q & A

Q. How is 1,6-Diaminohexane-2,2,5,5-d4 synthesized, and what are the key considerations in its preparation?

Methodological Answer: The synthesis of this compound involves deuterium substitution at specific carbon positions (C2 and C5) in the hexane backbone. A common approach adapts the catalytic hydrogenation method used for non-deuterated 1,6-diaminohexane ( ), replacing hydrogen with deuterium gas (D₂) under controlled conditions. Key considerations include:

- Deuterium Source : Use of deuterated reagents (e.g., D₂O or D₂ gas) to ensure isotopic purity (98 atom% D, as specified in ).

- Catalyst Selection : Transition-metal catalysts (e.g., cobalt or iron-based) are employed, similar to non-deuterated synthesis, but reaction parameters (temperature, pressure) may require optimization to accommodate deuterium kinetics .

- Purification : Vacuum distillation or recrystallization to remove unreacted deuterated intermediates and ensure isotopic integrity .

Q. What are the primary physicochemical properties of this compound, and how do they influence its handling in laboratory settings?

Methodological Answer: Key properties include:

- Melting Point : 42–45°C (similar to non-deuterated form), requiring storage below 30°C to prevent decomposition .

- Hygroscopicity : Absorbs atmospheric CO₂ and moisture, necessitating inert storage (e.g., argon-purged containers) to avoid salt formation .

- Solubility : High solubility in water and polar solvents (e.g., ethanol), but limited in non-polar solvents like benzene. Deuterium substitution slightly alters hydrogen-bonding interactions, which may affect reaction kinetics in solvent-based systems .

- Safety : Corrosive and toxic (LD₅₀: 750 mg/kg in rats); deuterated forms retain similar hazards. Use fume hoods and personal protective equipment (PPE) during handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly regarding isotopic purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Deuterium substitution at C2 and C5 eliminates corresponding proton signals, confirming isotopic labeling. Residual protons at C1/C6 appear as singlets .

- ²H NMR : Validates deuterium incorporation and quantifies isotopic purity (98 atom% D) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks at m/z 120.23 (vs. 116.21 for non-deuterated form), with fragmentation patterns confirming deuterium placement .

- FT-IR : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated bonds from C-H (~2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How does deuterium substitution at specific positions in 1,6-Diaminohexane impact its reactivity in polyamide synthesis compared to the non-deuterated form?

Methodological Answer: Deuterium isotope effects (KIEs) alter reaction kinetics in polymerization:

- Interfacial Polymerization : In nylon-6,6 synthesis (with adipoyl chloride), deuterated diamine may exhibit slower diffusion rates at the organic-aqueous interface due to increased mass, affecting film thickness and crystallinity. Optimize pH (8–10) and amine concentration (0.1–0.5 M) to compensate for kinetic differences .

- Thermal Stability : Deuterated polyamides show marginally higher thermal degradation temperatures due to stronger C-D bonds, measurable via TGA/DSC .

- Mechanistic Studies : Use deuterated diamine as a tracer in NMR to monitor chain propagation or side reactions (e.g., cyclization) .

Q. What experimental strategies can resolve contradictions in reported reaction kinetics when using deuterated diamines in interfacial polymerization systems?

Methodological Answer: Contradictions often arise from:

- Concentration Gradients : Varying diamine/adipoyl chloride ratios (e.g., 1:1 vs. 1:2) alter reaction rates. Use microfluidic devices to standardize interfacial conditions .

- pH Effects : Adjust aqueous-phase pH (e.g., 8–12) to modulate amine reactivity. Higher pH deprotonates the diamine, accelerating nucleophilic attack .

- Catalyst Interference : Trace metals (e.g., Fe³⁺) from deuterated reagents may inhibit/accelerate reactions. Include chelating agents (e.g., EDTA) in the aqueous phase .

- Data Normalization : Use internal standards (e.g., 1,6-diaminohexane-d₀) in parallel experiments to isolate isotope effects .

Q. What quality control measures are critical when employing this compound as an internal standard in quantitative mass spectrometry studies?

Methodological Answer:

- Isotopic Purity Verification : Ensure 98 atom% D via ²H NMR or isotope-ratio MS to avoid signal overlap with analytes .

- Recovery Calibration : Spike matrices (e.g., plant extracts) with known diamine-d4 concentrations and measure recovery rates (target: 76–79%, as in ) .

- Storage Stability : Monitor degradation under long-term storage (-20°C in amber vials) using periodic LC-MS checks .

- Cross-Contamination Control : Use separate glassware for deuterated/non-deuterated compounds to prevent isotopic dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.